molecular formula C9H9NO2S B13245787 Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B13245787
M. Wt: 195.24 g/mol
InChI Key: QUWYBQZWQUWRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate is a thiazole derivative characterized by a 1,3-thiazole core substituted with an ethynyl group at position 4, a methyl group at position 5, and an acetoxy methyl ester at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties. This compound’s structural uniqueness lies in its ethynyl substituent, which imparts distinct electronic and steric properties compared to other thiazole derivatives .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate

InChI

InChI=1S/C9H9NO2S/c1-4-7-6(2)13-8(10-7)5-9(11)12-3/h1H,5H2,2-3H3

InChI Key

QUWYBQZWQUWRTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CC(=O)OC)C#C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-stage approach:

  • Stage 1: Thiazole Ring Formation
    The thiazole ring is commonly constructed via the cyclization reaction between a thioamide and an α-haloester under basic conditions. This condensation forms the 1,3-thiazole core with substitution at the 2-position by the acetic ester moiety.

  • Stage 2: Introduction of Ethynyl and Methyl Substituents
    The ethynyl group at the 4-position is introduced via a palladium-catalyzed Sonogashira coupling reaction. This involves coupling a halogenated thiazole intermediate with a terminal alkyne (acetylene derivative) in the presence of a palladium catalyst and a copper co-catalyst under mild conditions. The methyl group at the 5-position is generally introduced either during the initial ring formation or via selective methylation of the thiazole ring.

Detailed Synthetic Routes

Step Reaction Type Reagents/Conditions Description
1 Cyclization Thioamide + α-haloester, base (e.g., NaHCO3 or K2CO3), solvent (e.g., ethanol or DMF), heat Formation of 1,3-thiazole ring with ester at C-2
2 Halogenation NBS or other halogenating agent Introduction of halogen (e.g., bromine) at C-4 position for subsequent coupling
3 Sonogashira Coupling Pd(PPh3)2Cl2, CuI, terminal alkyne (acetylene or ethynyl derivative), base (e.g., triethylamine), solvent (e.g., THF or DMF) Coupling of halogenated thiazole with terminal alkyne to introduce ethynyl group
4 Methylation (if not introduced earlier) Methyl iodide or methyl sulfate, base (e.g., NaH) Selective methylation at C-5 position

Representative Procedure

  • Thiazole Core Synthesis:
    React a suitable thioamide with methyl 2-bromoacetate in the presence of a base such as potassium carbonate in DMF at 80–100 °C to afford methyl 2-(5-methyl-1,3-thiazol-2-yl)acetate intermediate.

  • Halogenation at C-4:
    Treat the intermediate with N-bromosuccinimide (NBS) in a solvent like chloroform or acetonitrile at room temperature to selectively brominate the 4-position of the thiazole ring.

  • Sonogashira Coupling:
    Conduct the coupling of the 4-bromo-5-methyl-1,3-thiazol-2-yl acetate with a terminal alkyne (acetylene gas or trimethylsilylacetylene followed by deprotection) in the presence of Pd(PPh3)2Cl2 and CuI catalysts, using triethylamine as a base in an inert atmosphere at 50–80 °C to yield the target compound.

  • Purification:
    Purify the product by column chromatography or recrystallization, confirming structure by NMR, IR, and mass spectrometry.

Analytical Data Supporting the Preparation

Parameter Data
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol
Key Spectroscopic Features
  • [^1H NMR](pplx://action/followup): Signals corresponding to methyl at C-5 (~2.3 ppm), methylene adjacent to ester (~3.7 ppm), and terminal alkyne proton (~2.5 ppm)
  • [^13C NMR](pplx://action/followup): Characteristic signals for thiazole carbons, ester carbonyl (~170 ppm), and ethynyl carbons (~80-90 ppm)
  • IR: Sharp absorption near 2100-2200 cm⁻¹ indicating C≡C stretch (ethynyl group), ester carbonyl stretch near 1735 cm⁻¹ |
    | Purity | >95% by HPLC or GC |

Research Findings and Optimization Notes

  • Catalyst Efficiency: The choice of palladium catalyst and ligand system significantly affects the yield and selectivity of the Sonogashira coupling step. Pd(PPh3)2Cl2 with CuI is a commonly effective system.

  • Base Selection: Triethylamine or diisopropylethylamine are preferred bases for the coupling reaction to minimize side reactions.

  • Solvent Effects: Polar aprotic solvents such as DMF or THF facilitate better solubility of reagents and catalysts, enhancing reaction rates.

  • Temperature Control: Moderate temperatures (50–80 °C) optimize coupling efficiency while minimizing decomposition.

  • Halogenation Selectivity: Controlled addition of NBS and reaction time is critical to avoid over-bromination or side reactions.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range (%) Notes
Thiazole ring formation Cyclization of thioamide with α-haloester Thioamide, methyl 2-bromoacetate, K2CO3 80–100 °C, DMF 70–85 Base and solvent choice crucial
Halogenation at C-4 Electrophilic bromination NBS Room temp, CHCl3 or MeCN 80–90 Controlled to avoid polybromination
Ethynyl group introduction Sonogashira coupling Pd(PPh3)2Cl2, CuI, terminal alkyne, Et3N 50–80 °C, inert atmosphere 65–90 Catalyst and base optimization important
Methylation (if needed) Alkylation Methyl iodide, NaH Room temp to reflux 75–85 Selective methylation at C-5

Chemical Reactions Analysis

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

The biological and chemical properties of thiazole derivatives are heavily influenced by substituents. Below is a comparison of key compounds:

Compound Name Substituents (Positions) Key Features Biological Activity Reference
Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate 4-ethynyl, 5-methyl, 2-acetate Ethynyl enhances π-bond interactions; methyl and acetate improve solubility Potential antiviral (SARS-CoV-2 protease inhibition inferred)
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate 2-hydroxybenzamido, 5-carboxylate Amide and carboxylate groups enhance hydrogen bonding SARS-CoV-2 Main Protease inhibitor
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate 4-sulfonyl, 2-acetamido Sulfonyl group increases polarity and binding affinity SARS-CoV-2 Methyltransferase inhibitor
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-amino, 4-methyl, 5-acetyl Amino and acetyl groups facilitate nucleophilic interactions Precursor for antibiotics and enzyme inhibitors
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 4-phenyl, 5-acetic acid Phenyl enhances hydrophobic interactions; carboxylic acid improves solubility Not explicitly stated, but structural analogs used in drug discovery

Key Observations :

  • Ethynyl vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound may enhance cell permeability compared to carboxylic acid derivatives (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) .

Physicochemical Properties

Property Target Compound 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 5-Acetyl-2-amino-4-methylthiazole
Molecular Weight 209.25 g/mol 219.26 g/mol 156.20 g/mol
Solubility Moderate (ester) High (carboxylic acid) Low (acetyl/amino)
LogP (Predicted) ~2.1 ~1.8 ~1.3

Insights :

  • The methyl ester in the target compound balances lipophilicity and solubility, making it more drug-like than polar analogs (e.g., carboxylic acid derivatives) .

Biological Activity

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate, with the CAS number 1566058-78-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C₉H₉N₁O₂S
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 1566058-78-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Mechanism of Action :
    • Thiazoles are believed to inhibit bacterial growth by interfering with essential metabolic pathways. This includes disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound exhibits moderate to high inhibitory concentrations against several pathogenic bacteria. For example, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 25 µg/mL to over 1000 µg/mL against Mycobacterium tuberculosis and other resistant strains .

Anti-Tubercular Activity

A review on benzothiazole derivatives indicates that thiazole compounds can be effective against Mycobacterium tuberculosis. The biological evaluation of related thiazole compounds showed promising results:

CompoundMIC (µg/mL)Inhibition (%)
7a7.7 ± 0.898
7bNT32
7cNT32
INH0.2

These results suggest that this compound may share similar anti-tubercular properties due to structural similarities with effective benzothiazole derivatives .

Study on Thiazole Derivatives

A significant study focused on the synthesis and evaluation of various thiazole derivatives reported that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The study utilized several synthetic pathways including:

  • Knoevenagel Condensation
  • Biginelli Reaction
  • Molecular Hybridization Techniques

These methodologies allowed for the creation of a diverse library of thiazole derivatives which were then screened for biological activity .

Pharmacological Implications

The potential therapeutic applications of this compound extend beyond antimicrobial properties:

  • Anticancer Activity : Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Research indicates that certain thiazoles can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.